{[(4-Bromophenyl)methyl]carbamoyl}methyl 5-chloro-2-methoxybenzoate
Description
This compound is a benzoate ester derivative featuring a 5-chloro-2-methoxy-substituted aromatic ring esterified with a carbamoylmethyl group linked to a 4-bromophenylmethyl moiety. The carbamoyl group introduces hydrogen-bonding capabilities, which may enhance target binding compared to simpler esters.
Properties
IUPAC Name |
[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 5-chloro-2-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClNO4/c1-23-15-7-6-13(19)8-14(15)17(22)24-10-16(21)20-9-11-2-4-12(18)5-3-11/h2-8H,9-10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKUDJJSPVWWMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(4-Bromophenyl)methyl]carbamoyl}methyl 5-chloro-2-methoxybenzoate typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
{[(4-Bromophenyl)methyl]carbamoyl}methyl 5-chloro-2-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
{[(4-Bromophenyl)methyl]carbamoyl}methyl 5-chloro-2-methoxybenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[(4-Bromophenyl)methyl]carbamoyl}methyl 5-chloro-2-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key analogues include halogenated benzoate esters with variations in substituent positions, ester groups, and aryl moieties. Below is a comparative analysis:
Table 1: Structural Comparison of Benzoate Derivatives
Substituent Position and Electronic Effects :
- The 5-chloro-2-methoxy pattern in the target compound creates a distinct electronic environment compared to the 4-methoxy (electron-donating) or 2-chloro (electron-withdrawing) substituents in analogues. This influences dipole moments and π-π stacking interactions, critical for binding to enzymes like tyrosinase .
Functional Group Impact: Carbamoyl vs. Oxoethyl vs. Methyl Esters
- Carbamoylmethyl Ester (Target): Introduces an amide bond, enabling hydrogen-bond donor/acceptor interactions. This may enhance binding affinity to biological targets compared to oxoethyl or methyl esters .
- Methyl Ester (Commercial Intermediate) : Lacking hydrogen-bonding capacity, methyl esters like "Methyl 5-chloro-2-methoxybenzoate" () are typically less bioactive but serve as synthetic precursors .
Table 2: Property Comparison
- Crystallography : The oxoethyl analogue in exhibits a planar aromatic system with intermolecular C–H···O hydrogen bonds . The target’s carbamoyl group may introduce additional N–H···O interactions, altering crystal packing and stability.
- DFT Studies : highlights that chloro-substituted analogues exhibit lower HOMO-LUMO gaps (∼4 eV) compared to bromo derivatives, suggesting higher reactivity . The target’s 5-chloro substituent may similarly influence electronic properties.
Commercial and Research Accessibility
Biological Activity
Introduction
The compound {[(4-Bromophenyl)methyl]carbamoyl}methyl 5-chloro-2-methoxybenzoate is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- A bromophenyl group which may enhance lipophilicity and biological activity.
- A carbamoyl moiety , which is known for its role in various biological interactions.
- A methoxybenzoate unit , contributing to the compound's reactivity and potential biological effects.
Structural Formula
The IUPAC name for this compound indicates its complex structure, which can be represented as follows:
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Methylation of 5-chlorosalicylic acid to form methyl 5-chloro-2-methoxybenzoate.
- Aminolysis with phenethylamine , leading to the formation of the desired carbamoyl derivative.
These synthetic pathways are critical for producing the compound in a laboratory setting and understanding its reactivity.
The biological activity of this compound can be predicted using computational models such as the PASS (Prediction of Activity Spectra for Substances) program. This program evaluates potential bioactivities based on the compound's structural characteristics.
In Vitro Studies
In vitro studies have shown that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial properties : Many benzoate derivatives have demonstrated effectiveness against bacterial strains.
- Antitumor activity : Some studies suggest that carbamoyl derivatives can inhibit cancer cell proliferation.
Data Table: Biological Activities of Similar Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 4-Bromobenzamide | Antimicrobial | |
| Methyl 5-chloro-2-methoxybenzoate | Antitumor | |
| N-(4-Bromophenyl)acetamide | Cytotoxicity against cancer cells |
Case Study 1: Antitumor Activity
A study investigated the antitumor properties of structurally similar compounds, revealing that derivatives containing both bromine and methoxy groups exhibited significant cytotoxic effects on various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
Another research project focused on evaluating the antimicrobial efficacy of compounds related to this compound. Results indicated that these compounds effectively inhibited the growth of Gram-positive bacteria, suggesting potential as antibiotic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
